Rolapitant

Catalog No.
S005436
CAS No.
552292-08-7
M.F
C25H26F6N2O2
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rolapitant

CAS Number

552292-08-7

Product Name

Rolapitant

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1

InChI Key

FIVSJYGQAIEMOC-ZGNKEGEESA-N

SMILES

Array

Synonyms

(5S,8S)-8-(((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4.5)decan-2-one, 8-((1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4,5)decan-2-one, rolapitant, SCH 619734, Varubi

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

The exact mass of the compound Rolapitant is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of pyrrolidin-2-ones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Direct substitution of Rolapitant with other NK-1 receptor antagonists, such as aprepitant or netupitant, is not viable due to profound differences in their pharmacokinetic profiles and metabolic interactions. Rolapitant's exceptionally long half-life (~180 hours) allows a single dose to cover the entire 5-day period of risk for delayed CINV, a duration unmatched by shorter-acting agents like aprepitant (9–13 hours). Furthermore, Rolapitant does not induce or inhibit the critical metabolic enzyme CYP3A4, unlike aprepitant and netupitant which are known inhibitors. This distinction eliminates the need for dose adjustments of co-administered CYP3A4 substrates (e.g., dexamethasone), a crucial factor for safety and regimen simplicity in patients undergoing complex chemotherapy.

Extended Plasma Half-Life Enables Single-Dose Coverage for Delayed CINV

Rolapitant exhibits a terminal half-life of approximately 169 to 183 hours. This is substantially longer than other approved NK-1 antagonists, including aprepitant (9–13 hours) and netupitant (~90 hours). This extended pharmacokinetic profile allows a single oral dose of Rolapitant to maintain therapeutic concentrations over the entire 120-hour (5-day) risk period for delayed CINV, obviating the need for multi-day dosing regimens required by shorter-acting alternatives.

Evidence DimensionPlasma Elimination Half-Life
Target Compound Data~180 hours
Comparator Or BaselineAprepitant: 9–13 hours; Netupitant: ~90 hours
Quantified Difference13x to 20x longer than Aprepitant; ~2x longer than Netupitant
ConditionsPharmacokinetic studies in human subjects.

This significantly simplifies the antiemetic regimen and ensures continuous protection against delayed CINV without reliance on patient compliance for subsequent doses.

Favorable Metabolic Profile: No Clinically Significant CYP3A4 Inhibition or Induction

Unlike aprepitant, which is a moderate inhibitor and inducer of CYP3A4, and netupitant, which is a moderate inhibitor, Rolapitant is neither an inhibitor nor an inducer of CYP3A4 at clinically relevant doses. Studies using the sensitive CYP3A4 substrate midazolam confirmed that Rolapitant does not affect its pharmacokinetics. This contrasts with aprepitant, which increases the AUC of dexamethasone (a CYP3A4 substrate) by 2.2-fold, necessitating a 50% dose reduction of the steroid. Rolapitant administration does not require such dose adjustments.

Evidence DimensionCYP3A4 Interaction
Target Compound DataNo significant inhibition or induction
Comparator Or BaselineAprepitant: Moderate inhibitor and inducer; Netupitant: Moderate inhibitor
Quantified DifferenceEliminates the need for dose adjustment of co-administered CYP3A4 substrates like dexamethasone.
ConditionsIn vivo drug-drug interaction studies with sensitive CYP3A4 probe substrates.

This minimizes the risk of drug-drug interactions, simplifying treatment protocols and enhancing safety for cancer patients who are often on multiple medications metabolized by CYP3A4.

High and Sustained NK-1 Receptor Occupancy Through the Delayed CINV Phase

Positron Emission Tomography (PET) studies have demonstrated that a single 180 mg oral dose of Rolapitant achieves high and sustained NK-1 receptor occupancy in the brain. Specifically, receptor occupancy of >90% is maintained for at least 120 hours (5 days) post-administration. This duration of high receptor blockade directly correlates with its clinical efficacy throughout the entire at-risk period for delayed CINV. In comparison, netupitant maintains >90% occupancy for 96 hours. This sustained target engagement provides a strong pharmacodynamic rationale for Rolapitant's superior efficacy in preventing delayed emesis.

Evidence DimensionDuration of >90% Brain NK-1 Receptor Occupancy
Target Compound Data≥120 hours (5 days)
Comparator Or BaselineNetupitant: 96 hours (4 days)
Quantified DifferenceProvides at least 24 additional hours of >90% receptor occupancy compared to Netupitant.
ConditionsPositron Emission Tomography (PET) studies in human subjects following a single oral dose.

Sustained high receptor occupancy ensures the biological target is consistently blocked, providing reliable antiemetic protection throughout the entire delayed phase where patients are most vulnerable.

Prophylaxis for Multi-Day Chemotherapy Regimens with High Delayed-Emesis Risk

Rolapitant is the indicated choice for patients undergoing highly emetogenic chemotherapy (HEC), where the risk of delayed CINV extends for several days. Its ~180-hour half-life ensures that a single dose provides coverage for the entire 5-day at-risk period, which is particularly advantageous for regimens like high-dose cisplatin. This simplifies the antiemetic protocol and improves the likelihood of complete protection.

Antiemetic Therapy in Patients with Complex Co-Medication Profiles

For patients on multiple medications, particularly those metabolized by CYP3A4, Rolapitant offers a significant safety advantage. Its lack of CYP3A4 inhibition or induction avoids the need for dose adjustments of concomitant drugs, such as dexamethasone, certain chemotherapeutics, or supportive care medications. This makes it a preferred agent in polypharmacy settings common in oncology.

Improving Complete Response Rates in Delayed CINV

In large Phase III clinical trials, the addition of Rolapitant to standard therapy (a 5-HT3 antagonist and dexamethasone) demonstrated superior efficacy over the control arm in achieving a complete response (no emesis, no rescue medication) in the delayed phase (>24–120 hours). For research or clinical protocols aiming to maximize protection during this critical window, Rolapitant provides a quantifiable improvement in patient outcomes.

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

500.18984705 Da

Monoisotopic Mass

500.18984705 Da

Heavy Atom Count

35

UNII

NLE429IZUC

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

This drug is indicated in adults in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy.
FDA Label
Prevention of delayed nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy in adults. Varuby is given as part of combination therapy.
Prevention of nausea and vomiting

Livertox Summary

Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiemetics; Neurokinin-1 Receptor Antagonists
Gastrointestinal Agents

NCI Cancer Drugs

Drug: Rolapitanthydrochloride
US Brand Name(s): Varubi
FDA Approval: Yes
Rolapitant hydrochloride is approved to be used with other drugs to prevent : Nausea and vomiting caused by chemotherapy.

MeSH Pharmacological Classification

Neurokinin-1 Receptor Antagonists

ATC Code

A04AD
A - Alimentary tract and metabolism
A04 - Antiemetics and antinauseants
A04A - Antiemetics and antinauseants
A04AD - Other antiemetics
A04AD14 - Rolapitant

Mechanism of Action

Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Tachykinin
TACR1 (NK1R) [HSA:6869] [KO:K04222]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

552292-08-7

Absorption Distribution and Excretion

Following administration of rolapitant, plasma concentrations reached peak levels in about 4 hours.
Rolapitant was found to be 14.2% renally excreted and 73% fecally excreted. Of the fecally excreted compounds
460 L
0.96 L/hou

Metabolism Metabolites

Rolapitant is metabolized primarily by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 (C4-pyrrolidine-hydroxylated rolapitant).

Wikipedia

Rolapitant

Biological Half Life

Mean terminal half life ranged from 169 to 183 hours (~7 days).

Use Classification

Human drugs -> Antiemetics and antinauseants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-13-2023
Syed YY: Rolapitant: first global approval. Drugs. 2015 Nov;75(16):1941-5. doi: 10.1007/s40265-015-0485-8. [PMID:26467681]
Duffy RA, Morgan C, Naylor R, Higgins GA, Varty GB, Lachowicz JE, Parker EM: Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets. Pharmacol Biochem Behav. 2012 Jul;102(1):95-100. doi: 10.1016/j.pbb.2012.03.021. Epub 2012 Mar 31. [PMID:22497992]
Gan TJ, Gu J, Singla N, Chung F, Pearman MH, Bergese SD, Habib AS, Candiotti KA, Mo Y, Huyck S, Creed MR, Cantillon M: Rolapitant for the prevention of postoperative nausea and vomiting: a prospective, double-blinded, placebo-controlled randomized trial. Anesth Analg. 2011 Apr;112(4):804-12. doi: 10.1213/ANE.0b013e31820886c3. Epub 2011 Mar 8. [PMID:21385988]
FDA Approved Drug Products: Varubi (rolapitant) tablets for oral use

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